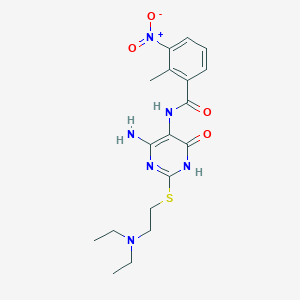![molecular formula C19H17Cl2NO3 B2877228 (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate CAS No. 341966-90-3](/img/structure/B2877228.png)
(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate, or (E)-1-{2-[4-(methoxy)phenyl]cyclopropyl}ethylideneamino-2,6-dichlorobenzoic acid, is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. It is a cyclopropyl derivative of the amino acid phenylalanine, and is a member of the family of cyclopropyl amino acids. This compound has a number of unique properties that make it an attractive choice for use in scientific research, including its high solubility in a variety of solvents and its low toxicity.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Compounds synthesized with cyclopropane carboxylates and methoxyphenyl groups have demonstrated significant antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial activity and remarkable antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).
Polymer Chemistry
In the realm of polymer chemistry, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiated the diradical polymerization of acrylonitrile, demonstrating the potential of such compounds in polymer synthesis and materials science (Li et al., 1991).
Corrosion Inhibition
Studies have also explored the use of methoxyphenyl derivatives as corrosion inhibitors. For example, ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives have been investigated for their efficiency in inhibiting corrosion on mild steel, showcasing the relevance of such compounds in industrial applications related to corrosion protection (Djenane et al., 2019).
Enzymatic Catalysis in Polymerization
The compound ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, illustrating the compound's utility in bio-catalyzed polymerization processes (Pang et al., 2003).
Chemopreventive Applications
Aromatic analogues similar in structure have been synthesized for potential chemopreventive applications against epithelial cancer, psoriasis, and cystic acne, underscoring the potential therapeutic uses of these compounds in medicinal chemistry (Dawson et al., 1983).
properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c1-11(14-10-15(14)12-6-8-13(24-2)9-7-12)22-25-19(23)18-16(20)4-3-5-17(18)21/h3-9,14-15H,10H2,1-2H3/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJONMYLWJZHS-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1Cl)Cl)C2CC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=C(C=CC=C1Cl)Cl)/C2CC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)
![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)


![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)
![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)


